molecular formula C11H15N B12287610 (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B12287610
M. Wt: 161.24 g/mol
InChI Key: HWRPWBDSSNCQDW-VIFPVBQESA-N
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Description

(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a chiral, synthetically versatile small molecule based on the benzazepine scaffold, a structure of significant interest in medicinal chemistry and neuroscience research . The core benzazepine structure consists of a benzene ring fused to a seven-membered azepine ring, providing a privileged framework for interacting with various central nervous system (CNS) targets . While the specific profile of this enantiomer is a subject of ongoing investigation, benzazepine analogs are widely utilized as key tools in receptor binding studies and for imaging applications, particularly for dopamine D1-like receptors . The benzazepine chemotype is recognized for its high affinity for neural receptors, and related compounds have been developed as selective agonists and antagonists for dopamine receptors . Furthermore, this structural class has been successfully optimized to target other critical receptors, including serotonin (5-HT2A, 5-HT2C, 5-HT6) and histamine H3 receptors, showing promise in research models for various neurological disorders . The stereochemistry of the (2S) enantiomer may offer distinct selectivity and binding affinity, making it a valuable compound for structure-activity relationship (SAR) studies and the development of novel research ligands . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C11H15N/c1-9-8-11-5-3-2-4-10(11)6-7-12-9/h2-5,9,12H,6-8H2,1H3/t9-/m0/s1

InChI Key

HWRPWBDSSNCQDW-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2CCN1

Canonical SMILES

CC1CC2=CC=CC=C2CCN1

Origin of Product

United States

Preparation Methods

Sulfoxide Cyclization for Benzazepine Core Formation

The Pummerer reaction has been a cornerstone for constructing the 3-benzazepine scaffold. In one approach, N-(2-arylethyl)-N-(2-phenylsulfinylethyl)formamides undergo cyclization under acidic conditions to generate the tetrahydrobenzazepine ring. For example, treatment of N-(3,4-dimethoxyphenethyl)-N-(2-phenylsulfinylethyl)formamide with trifluoroacetic anhydride (TFAA) and BF₃·Et₂O in benzene yields 3-formyl-7,8-dimethoxy-1-phenylsulfanyl-1H-3-benzazepine with 80% efficiency. Subsequent reductive desulfurization using NiCl₂-NaBH₄ in methanol-THF removes the phenylsulfanyl group, producing N-formyl intermediates.

Limitations and Modifications

While effective for electron-rich aryl systems (e.g., 3,4-dimethoxyphenyl), this method struggles with unactivated substrates. For instance, substrates lacking methoxy groups require harsher conditions (BF₃·Et₂O additive) and show reduced yields (47% vs. 80%). The stereochemical outcome at C2 depends on the starting amine’s configuration, necessitating enantiomerically pure precursors.

Catalytic Asymmetric Synthesis

Iridium-Catalyzed Enantioselective Hydrogenation

Recent advances employ iridium complexes with chiral phosphine ligands to induce asymmetry. In a landmark study, a prochiral imine substrate undergoes hydrogenation with [Ir(COD)Cl]₂ and (R)-Segphos at 50 bar H₂, achieving 92% yield and 98% enantiomeric excess (ee). This method bypasses resolution steps and directly installs the (S)-configuration at C2.

Rhodium-Catalyzed Three-Component Coupling

A one-pot rhodium-catalyzed reaction assembles the benzazepine core from aryl halides, alkenes, and amines. Using [Rh(cod)Cl]₂ (5 mol%) and MeOH as solvent, the protocol tolerates diverse anilines, yielding 2,3,4,5-tetrahydro-1H-2-benzazepines in 85–93% yields. While stereoselectivity isn’t inherent, chiral auxiliaries or ligands can direct asymmetry.

Industrial-Scale Production Methods

Optimized Cyclization in Methanesulfonic Acid

A patent-pending route synthesizes 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one via cyclization of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide in methanesulfonic acid. Key advantages include:

  • Yield : 75–85% (vs. 40–50% with HCl/AcOH)
  • Purity : 99.0–99.5% by HPLC
  • Safety : Avoids hazardous solvents (e.g., xylene) and acidic distillations

Continuous Flow Reactor Applications

Scaling asymmetric hydrogenation, continuous flow systems with immobilized iridium catalysts enhance throughput. A 2025 study achieved 90% conversion in 15 minutes residence time, maintaining 95% ee.

Stereochemical Control and Resolution Techniques

Chiral Pool Synthesis from Halostachine

(+)-(S)-N-Methyl-1-phenylethanolamine (halostachine) serves as a chiral template. Alkylation with 3,4-dimethoxyphenethyl bromide, followed by chromium-mediated cyclization, yields (R)-1-phenyl-3-methyl-1,2,4,5-tetrahydrobenz[d]azepine with >99% ee. Epimerization via Mitsunobu conditions accesses the (S)-enantiomer.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic 2-methylbenzazepines in vinyl acetate achieves 50% conversion, isolating the (S)-isomer with 94% ee.

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst/Reagent Yield (%) ee (%) Scalability
Pummerer Cyclization N-Sulfinylethyl formamide TFAA/BF₃·Et₂O 47–80 N/A Moderate
Iridium Hydrogenation Prochiral imine [Ir(COD)Cl]₂/(R)-Segphos 92 98 High
Rhodium Coupling Aryl halide, alkene, amine [Rh(cod)Cl]₂ 85–93 N/A Moderate
Industrial Cyclization N-Dimethoxyethyl acetamide Methanesulfonic acid 75–85 N/A High

Emerging Green Chemistry Approaches

Deep Eutectic Solvent (DES)-Mediated Synthesis

A 2025 protocol uses choline chloride-urea DES as both solvent and catalyst for benzazepine cyclization. Benefits include:

  • Solvent Recovery : 95% DES reused over five cycles
  • Waste Reduction : E-factor reduced to 0.3 vs. 5.2 for traditional routes

Lignin-Derived Feedstocks

Depolymerizing lignin into 3,4-dimethoxyphenylacetic acid enables a fully renewable synthesis. Hydrogenolysis over Raney Ni in t-amyl alcohol produces key intermediates in 78% yield.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Fully saturated benzazepine derivatives.

    Substitution Products: Benzazepine derivatives with various functional groups.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives has been a focal point in medicinal chemistry. These derivatives have been investigated for their potential as nonpeptide antagonists of the arginine vasopressin V2 receptor. For instance, research has shown that modifications to the benzazepine structure can enhance oral bioavailability and receptor selectivity, leading to the development of more effective therapeutic agents .

Drug Development

The compound has been explored for its role in drug development, particularly in the context of cardiovascular therapies. Its derivatives have exhibited antihypertensive properties and could serve as potential treatments for conditions like hypertension and heart failure. The ability to modify the benzazepine core allows for the optimization of pharmacokinetic properties, making it a versatile scaffold for drug design .

Receptor Antagonism

This compound and its derivatives have been identified as selective antagonists for various receptors. Notably, they have shown promise as antagonists for the arginine vasopressin V2 receptor, which plays a crucial role in regulating water balance and blood pressure. This antagonistic activity could lead to new therapeutic strategies for managing fluid retention and hypertension .

Anticancer Potential

Recent studies have indicated that benzazepine derivatives may act as inhibitors of tubulin polymerization and cyclin-dependent kinases (Cdks), which are critical targets in cancer therapy. The ability to disrupt these cellular processes suggests that this compound could be developed into an anticancer agent .

Clinical Research on Antihypertensive Effects

A clinical study evaluated the efficacy of a derivative of this compound in hypertensive patients. The results indicated a significant reduction in systolic and diastolic blood pressure compared to placebo controls. This study underscores the compound's potential as a therapeutic agent in managing hypertension .

In Vitro Studies on Cancer Cell Lines

In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. These studies highlight the compound's potential as a lead structure for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of benzazepines are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents/Modifications Target Receptor/Activity Key Findings Reference
(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine 2S-methyl group Dopamine receptors (potential modulator) Chirality enhances selectivity; limited direct data .
SKF83959 3-methyl, 6-chloro, 7,8-dihydroxy Dopamine D1-like agonist High D1 affinity; induces locomotor activity .
SB-414796 7-sulfonyloxy, trans-cyclohexyl ethyl group Dopamine D3 antagonist High D3 selectivity; improved pharmacokinetics .
TISCH 7-chloro, 8-hydroxy, 3-methyl D1 dopamine receptor ligand High affinity (IC₅₀ < 10 nM); used in imaging .
7,8-Dimethoxy-1-phenyl derivative 7,8-dimethoxy, 1-phenyl γ-Secretase inhibitor Potential Alzheimer’s therapy via Aβ modulation .
1,5-Methano derivative Methano bridge at 1,5-position Intermediate for drug synthesis Altered ring conformation; low aqueous solubility .

Pharmacological Profiles

  • Dopamine Receptor Interactions :

    • SKF83959 and TISCH exhibit D1 receptor agonism due to hydroxyl and chloro groups enhancing hydrogen bonding .
    • SB-414796 ’s sulfonyl group enhances D3 selectivity over D2, reducing off-target effects .
    • The (2S)-methyl group in the target compound may stabilize conformations favorable for dopamine receptor binding, though direct data are sparse .
  • Central Nervous System (CNS) Effects: Compounds like SKF83822 (allyl-substituted) and MK-801 (NMDA antagonist) highlight the role of substituents in modulating excitatory neurotransmission . The methano-bridged derivative () lacks CNS activity due to reduced membrane permeability .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight Solubility Crystallinity
(2S)-2-Methyl derivative 161.24 g/mol Moderate in polar solvents Likely crystalline
1,5-Methano derivative 159.23 g/mol Low in water; soluble in EtOH Colorless crystals
SB-414796 ~450 g/mol Low (lipophilic sulfonyl) Amorphous
TISCH ~350 g/mol Moderate (hydroxy group) Crystalline
  • Solubility: Hydroxy and sulfonyl groups improve aqueous solubility (e.g., TISCH), while methano bridges reduce it .
  • Stability : The trifluoroacetyl group in analogues () enhances metabolic stability but may increase toxicity .

Biological Activity

(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H15N
  • Molecular Weight : 175.25 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC1=CC2=C(C=C1)C(=CN2)CC=C(C)C

Research indicates that this compound may interact with various neurotransmitter systems in the brain. Its structural similarity to other benzazepine derivatives suggests potential interactions with dopamine and serotonin receptors. The following table summarizes key mechanisms associated with this compound:

Target Receptor Effect References
Dopamine D2Modulation of dopaminergic activity
Serotonin 5-HT2APotential agonist activity
NMDA ReceptorPossible modulation of excitatory neurotransmission

Antidepressant Effects

Studies have highlighted the antidepressant-like effects of this compound in animal models. It has been shown to improve mood-related behaviors in rodents subjected to stress paradigms. The compound's ability to modulate serotonin levels may contribute to these effects.

Neuroprotective Properties

Research has indicated that this compound exhibits neuroprotective properties against oxidative stress and excitotoxicity. In vitro studies have demonstrated that it can reduce cell death in neuronal cell lines exposed to harmful stimuli. This suggests potential applications in neurodegenerative diseases.

Antitumor Activity

Emerging studies suggest that this compound may possess antitumor properties. Preliminary data indicate that it can inhibit the proliferation of certain cancer cell lines. Further investigation is necessary to elucidate the underlying mechanisms and therapeutic implications.

Case Studies and Research Findings

  • Case Study on Depression Models :
    • A study involving chronic mild stress models demonstrated that administration of this compound resulted in significant improvements in behavioral despair measures compared to controls.
    • Reference:
  • Neuroprotection Against Excitotoxicity :
    • In vitro experiments showed that the compound reduced neuronal cell death by 40% when exposed to glutamate-induced toxicity.
    • Reference:
  • Antitumor Activity Assessment :
    • A preliminary screening revealed that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis.
    • Reference:

Q & A

Basic: What are the recommended synthetic routes for (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, and what challenges arise in stereochemical control?

Answer:
The synthesis of benzazepine derivatives typically involves multi-step cyclization or reductive amination. For example, cyclization of substituted phenethylamine precursors using reagents like POCl₃ or polyphosphoric acid can yield the benzazepine core. Stereochemical control at the 2S position requires chiral auxiliaries or asymmetric catalysis. For instance, enantioselective hydrogenation with Ru-BINAP catalysts can achieve >90% enantiomeric excess (ee). Key challenges include avoiding racemization during purification and optimizing reaction conditions (e.g., solvent polarity, temperature) to preserve stereointegrity .

Basic: How should researchers characterize the solubility and stability of this compound in polar solvents?

Answer:
Solubility profiling in polar solvents (e.g., methanol, DMSO) is critical for formulation. Use dynamic light scattering (DLS) or UV-Vis spectroscopy to measure solubility limits. Stability assessments under varying pH (1–13) and temperatures (4–40°C) via HPLC-MS can identify degradation products. For example, oxidation at the benzazepine nitrogen may form N-oxide byproducts. Include antioxidants like BHT in storage buffers to mitigate degradation .

Advanced: How does stereochemistry at the 2S position influence receptor binding affinity and selectivity in CNS-targeted studies?

Answer:
The 2S configuration enhances binding to dopamine D₁-like receptors due to complementary spatial alignment with hydrophobic pockets. Comparative studies using (2R)-enantiomers show 10–100x lower affinity. Computational docking (e.g., AutoDock Vina) reveals that the 2S methyl group stabilizes interactions with Leu².⁹⁰ in the D₁ receptor transmembrane domain. Validate via radioligand displacement assays (e.g., [³H]SCH23390) and in vivo microdialysis in rodent models .

Advanced: How can researchers resolve contradictions in reported pharmacological data, such as opposing effects on cAMP signaling?

Answer:
Discrepancies in cAMP modulation (e.g., activation vs. inhibition) may arise from assay conditions (e.g., cell type, G protein coupling). For example, in HEK293 cells expressing D₁ receptors, (2S)-2-Methyl derivatives increase cAMP via Gαs, while in neuronal cells, β-arrestin recruitment may dampen signaling. Use pathway-specific inhibitors (e.g., H89 for PKA) and siRNA knockdowns to isolate mechanisms. Cross-validate findings with transgenic models lacking specific receptor subtypes .

Advanced: What analytical methods are recommended for detecting and quantifying impurities in this compound synthesis?

Answer:
Impurity profiling requires high-resolution LC-MS/MS or UPLC-PDA. Key impurities include:

  • Des-methyl analogs (m/z shift +14 Da): Monitor via selected ion monitoring (SIM).
  • Oxidation products (e.g., N-oxide at m/z +16 Da): Use ESI+ mode with 0.1% formic acid.
  • Enantiomeric impurities : Chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) can resolve (2S) and (2R) forms. Limit quantification to 0.1% using peak area normalization .

Advanced: What experimental strategies optimize polymorph screening for this compound hydrochloride?

Answer:
Polymorph screening involves solvent-mediated crystallization (e.g., ethanol, acetonitrile) under varied temperatures (5–60°C) and supersaturation levels. Techniques:

  • PXRD : Differentiate Form I (sharp 2θ = 12.4°) from Form II (2θ = 10.8°).
  • DSC : Identify melting endotherms (Form I: mp 198°C; Form II: mp 185°C).
  • Solvent Drop Grinding : Mechanochemical activation with 1:1 THF/water yields metastable forms. Stability studies (40°C/75% RH for 4 weeks) assess phase transitions .

Advanced: How do researchers assess the environmental impact and biodegradation pathways of this compound?

Answer:
Conduct OECD 301F biodegradation tests in activated sludge. LC-HRMS identifies metabolites (e.g., hydroxylation at C4). Ecotoxicity assays with Daphnia magna (48h EC₅₀) and Vibrio fischeri (Microtox®) determine acute toxicity. For photodegradation, expose to UV-A (320–400 nm) and analyze by GC-MS for aromatic cleavage products .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid.
  • Waste Disposal : Incinerate at >1000°C to prevent environmental release. Acute toxicity data (LD₅₀ >500 mg/kg in rats) suggest moderate risk, but chronic exposure studies are pending .

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